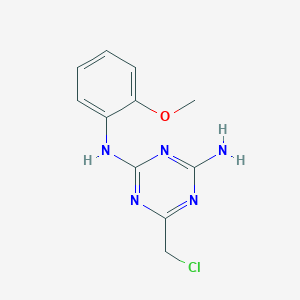

6-(chloromethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

説明

Historical Development of 1,3,5-Triazine Chemistry

The 1,3,5-triazine nucleus, first synthesized in the late 19th century, emerged as a cornerstone of heterocyclic chemistry due to its electron-deficient aromatic system and synthetic versatility. Early work by Adolf Pinner in the 1880s established foundational methods such as the trimerization of nitriles, a reaction that remains pivotal for producing symmetrical triazines. For instance, cyanogen chloride trimerization yields 1,3,5-triazine derivatives, while benzoguanamine—a compound with one phenyl and two amino groups—is synthesized from benzonitrile and dicyandiamide. The Pinner triazine synthesis, involving alkyl or aryl amidines and phosgene, further expanded the structural diversity of this scaffold.

By the mid-20th century, triazines gained industrial importance as herbicides (e.g., atrazine) and antimicrobial agents. However, their transition into medicinal chemistry accelerated in the 1990s with the discovery of triazine-based kinase inhibitors and antimetabolites. The scaffold’s ability to participate in hydrogen bonding and π-π stacking interactions made it ideal for targeting enzymes and protein aggregates. For example, 1,3,5-triazine derivatives have been optimized to inhibit acetylcholinesterase (IC~50~ values as low as 0.065 μM) and β-secretase (BACE-1), a protease implicated in amyloid-β production.

Significance of 6-(Chloromethyl)-N-(2-Methoxyphenyl)-1,3,5-Triazine-2,4-Diamine in Medicinal Research

The structural complexity of this compound arises from its three distinct functional groups:

- Chloromethyl moiety : Enhances electrophilicity, facilitating nucleophilic substitutions for further derivatization.

- 2-Methoxyphenyl group : Contributes to lipophilicity and potential π-π interactions with aromatic residues in enzyme active sites.

- Diamine configuration : Enables hydrogen bonding with biological targets, a feature critical for acetylcholinesterase inhibition.

Recent studies on analogous triazines reveal that such substitutions confer dual inhibitory activity against acetylcholinesterase and amyloid-β aggregation. For instance, derivatives bearing trifluoromethyl or methoxy groups exhibit IC~50~ values below 10 μM in acetylcholinesterase assays, while chloromethyl groups enhance blood-brain barrier permeability. The specific combination of substituents in this compound suggests a tailored capacity to interact with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase, a hallmark of multitarget-directed ligands (MTDLs).

Table 1: Key Structural Features and Hypothesized Roles

Privileged Structure Status of 1,3,5-Triazines in Drug Discovery

1,3,5-Triazines are classified as privileged structures due to their broad-spectrum biological activity and adaptability in drug design. Their symmetric geometry allows for systematic substitution at the 2, 4, and 6 positions, enabling the optimization of pharmacokinetic and pharmacodynamic properties. For example:

- Anticancer agents : Triazines bearing alkylating groups (e.g., chlorambucil derivatives) crosslink DNA, inducing apoptosis.

- Antimicrobials : Amino-substituted triazines disrupt folate biosynthesis in pathogens.

In neurodegenerative disease research, the scaffold’s capacity to hybridize with pharmacophores like triazolopyrimidine or quinoline has yielded MTDLs with nanomolar potency against acetylcholinesterase and β-secretase. The chlorine atom in this compound may further enhance target selectivity by participating in halogen bonding with enzyme subpockets.

Research Objectives and Scientific Knowledge Gaps

Despite progress, critical gaps persist in understanding this compound’s potential:

- Synthetic Optimization : Current routes to this compound involve multi-step reactions starting from cyanoguanidine and substituted nitriles. However, yields and purity vary significantly, necessitating improved catalytic methods.

- Structure-Activity Relationships (SAR) : While substituent effects on acetylcholinesterase inhibition are documented for related triazines, the specific roles of the chloromethyl and 2-methoxyphenyl groups in this derivative remain unvalidated.

- In Vivo Efficacy : No studies have evaluated its pharmacokinetics or blood-brain barrier penetration, despite structural similarities to brain-penetrant triazines.

Table 2: Priority Research Questions

| Objective | Methodology | Expected Outcome |

|---|---|---|

| Elucidate substituent contributions | Molecular docking, QSAR modeling | Optimization guidelines |

| Improve synthetic yield | Transition metal-catalyzed trimerization | Scalable production |

| Assess in vivo neuroprotection | Rodent models of Alzheimer’s disease | Validation of therapeutic potential |

特性

IUPAC Name |

6-(chloromethyl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN5O/c1-18-8-5-3-2-4-7(8)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNVVXSNBLERAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901326337 | |

| Record name | 6-(chloromethyl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661459 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

578762-51-3 | |

| Record name | 6-(chloromethyl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable triazine precursor. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include chloromethylating agents and catalysts that facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

化学反応の分析

Types of Reactions

6-(chloromethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.

Condensation Reactions: The triazine ring can participate in condensation reactions with other compounds, forming larger molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the chlorine atom, while oxidation reactions may produce various oxidized forms of the compound.

科学的研究の応用

6-(chloromethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 6-(chloromethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Comparison with Similar Triazine Derivatives

Structural Comparisons

The following table summarizes key structural differences between the target compound and related triazines:

Reactivity and Functionalization

- Chloromethyl vs. Chloro Substituents : The chloromethyl group in the target compound is more reactive than simple chloro substituents (e.g., in Simazine) due to its ability to undergo SN2 reactions with nucleophiles (e.g., amines, alcohols) . In contrast, chloro groups at positions 2, 4, or 6 typically require harsher conditions for substitution .

- Aromatic Substitutents: The 2-methoxyphenyl group in the target compound improves solubility in polar solvents compared to non-polar substituents (e.g., ethyl in Simazine). However, bulkier groups like bis(2,4-dimethoxyphenyl) in C₁₉H₂₀ClN₅O₄ reduce reaction rates due to steric effects .

Physical and Chemical Properties

生物活性

6-(Chloromethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. It has garnered interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

The molecular formula of this compound is C₁₁H₁₂ClN₅O, with a molecular weight of 265.7 g/mol. Its structure includes a triazine ring substituted with a chloromethyl group and a methoxyphenyl moiety. Key physicochemical properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClN₅O |

| Molecular Weight | 265.7 g/mol |

| LogP | 2.4174 |

| Polar Surface Area | 68.541 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 3 |

Synthesis

The compound can be synthesized through a one-pot microwave-assisted method involving cyanoguanidine, aromatic aldehydes, and arylamines. This method allows for efficient preparation and modification of the triazine scaffold to enhance biological activity .

Anticancer Properties

Research indicates that compounds with similar triazine structures exhibit significant antiproliferative effects against various cancer cell lines. Notably, this compound has shown promising results in inhibiting the growth of triple-negative breast cancer cells (MDA-MB231). In studies conducted on this cell line:

- The compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) as low as 0.06 μM , indicating potent activity.

- It selectively inhibited cancer cells without adversely affecting non-cancerous breast cells (MCF-10A) .

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is often influenced by their substituents. In the case of this compound:

- Substituents such as methoxy or dimethylamino groups on the phenyl ring enhance cytotoxicity.

- Ortho-substituted phenyl groups (e.g., ortho-fluoro or ortho-chloro) were found to increase activity against MDA-MB231 cells .

Case Studies

A study involving a library of triazine derivatives highlighted the effectiveness of specific compounds against breast cancer cell lines:

Q & A

Q. Table 1: Representative Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–150°C | Higher yields |

| Reaction Time | 20–30 minutes | Reduced by-products |

| Solvent | DMF/DMSO | Improved homogeneity |

| Purification Method | Column chromatography | >90% purity |

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

Q. Table 2: Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a=8.21 Å, b=12.45 Å | |

| Hydrogen Bond Length | 2.89 Å (N–H···N) |

Advanced: How does the chloromethyl group influence biological activity compared to other substituents?

Methodological Answer:

The chloromethyl (-CH₂Cl) group enhances electrophilicity , enabling covalent interactions with biological targets (e.g., enzyme nucleophiles). Comparative studies with analogs (e.g., methoxy or trifluoromethyl substituents) show:

- Antiproliferative Activity : Chloromethyl derivatives exhibit lower IC₅₀ values (e.g., 5–10 µM vs. 15–20 µM for methoxy analogs) in MCF-7 breast cancer cells due to improved membrane permeability .

- SAR Insights : Bulkier substituents (e.g., trifluoromethoxy) reduce activity by steric hindrance, while electron-withdrawing groups (Cl) enhance target binding .

Advanced: What computational models (e.g., 3D-QSAR) guide the design of triazine analogs?

Methodological Answer:

3D-QSAR models (e.g., CoMFA, CoMSIA) correlate substituent properties with bioactivity:

- Descriptor Selection : Electrostatic (charge distribution) and steric (molecular volume) fields are critical for model accuracy .

- Validation : Cross-validated q² > 0.5 and r² > 0.8 ensure predictive reliability.

- Design Strategy : Models prioritize chloro/methoxy groups at positions 6 and N2 for balanced lipophilicity and hydrogen-bonding capacity .

Q. Table 3: 3D-QSAR Model Performance

| Model | q² | r² | Key Descriptors |

|---|---|---|---|

| CoMFA | 0.62 | 0.89 | Steric (45%), Electrostatic (55%) |

| CoMSIA | 0.58 | 0.85 | Hydrophobic (30%) |

Advanced: How can contradictory biological data (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

Contradictions often arise from experimental variables :

- Cell Line Differences : Test in multiple lines (e.g., MCF-7 vs. HEK293) to assess tissue-specific effects.

- Assay Conditions : Standardize protocols (e.g., 48-h incubation, 10% FBS) to minimize variability .

- Data Normalization : Use internal controls (e.g., cisplatin) and triplicate measurements to reduce noise.

Basic: What purification challenges arise due to the reactive chloromethyl group?

Methodological Answer:

The chloromethyl group is prone to hydrolysis, requiring:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。